![molecular formula C27H31N5O4 B13808473 9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B13808473.png)
9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purino[7,8-a]pyrimidine core substituted with benzyl, dimethyl, and bis(3-methylbut-2-enyl) groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the purino[7,8-a]pyrimidine core, followed by the introduction of the benzyl, dimethyl, and bis(3-methylbut-2-enyl) groups. Common reagents used in these reactions include benzyl bromide, dimethyl sulfate, and 3-methyl-2-buten-1-ol. The reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule. Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the replacement of specific substituents with other functional groups .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications due to its unique structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. In medicine, it is investigated for its potential therapeutic effects, including its ability to modulate specific biochemical pathways. Industrially, it is used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds .
Mecanismo De Acción
The mechanism of action of 9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
When compared to other similar compounds, 9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone stands out due to its unique combination of substituents. Similar compounds include other purine derivatives such as caffeine, theobromine, and theophylline, which also possess a purine core but differ in their substituent groups. The presence of the benzyl, dimethyl, and bis(3-methylbut-2-enyl) groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific research applications .
Propiedades
Fórmula molecular |
C27H31N5O4 |
|---|---|
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
9-benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone |
InChI |
InChI=1S/C27H31N5O4/c1-17(2)12-14-27(15-13-18(3)4)23(34)31(16-19-10-8-7-9-11-19)25-28-21-20(32(25)24(27)35)22(33)30(6)26(36)29(21)5/h7-13H,14-16H2,1-6H3 |
Clave InChI |
KDYVJXIXXJKFAB-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1(C(=O)N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)CC=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


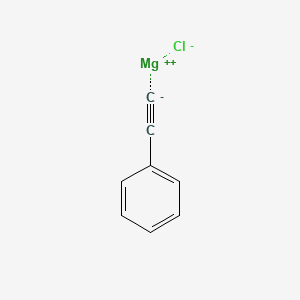
![2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B13808400.png)
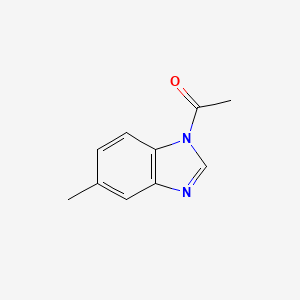
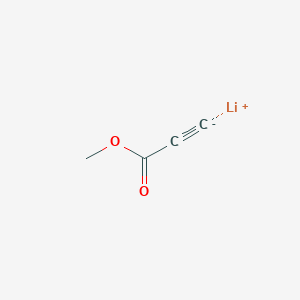
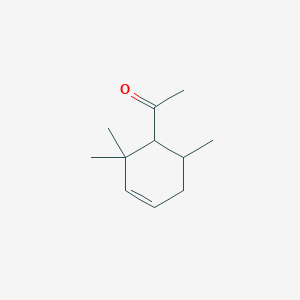
![Propanediamide, N,N'-bis(2,3-dichlorophenyl)-2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]-](/img/structure/B13808421.png)
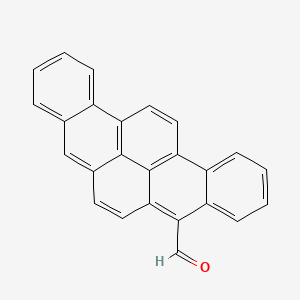
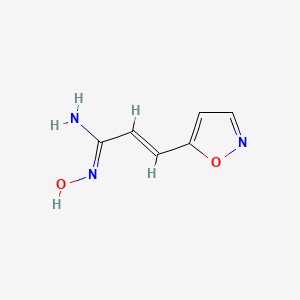

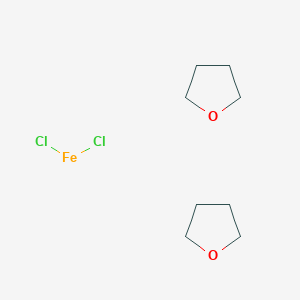
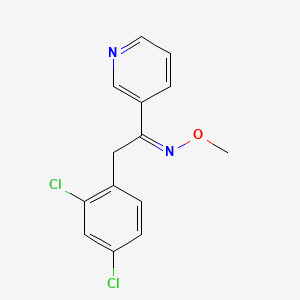
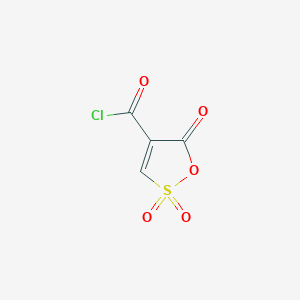
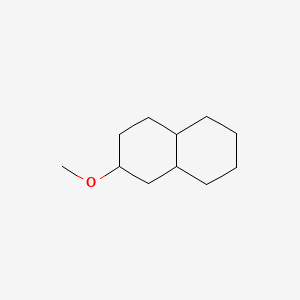
![Isoindolo[2,1-f]phenanthridin-10(14bH)-one](/img/structure/B13808458.png)
